2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
The scientific intrigue surrounding 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde stems from the synergistic interplay of its constituent chemical motifs. The biphenyl (B1667301) core provides a rigid and tunable scaffold, while the halogen substituents and the aldehyde functionality impart specific reactivity and potential for diverse chemical transformations.
Halogenated biphenyl systems are cornerstone building blocks in the synthesis of a wide range of organic molecules. The presence of halogen atoms, such as bromine and fluorine, profoundly influences the electronic properties and reactivity of the biphenyl core. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity in drug candidates. The judicious placement of fluorine can alter the acidity of nearby protons and influence molecular conformation. nih.govresearchgate.net Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for constructing biaryl compounds.
In materials science, the incorporation of halogens into biphenyl structures can modulate their photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. The specific substitution pattern of halogens on the biphenyl rings allows for fine-tuning of these properties.
The aldehyde group is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a gateway for a vast number of chemical transformations. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, reductive aminations, and the formation of imines and oximes. This reactivity allows for the straightforward introduction of diverse molecular fragments and the construction of complex molecular architectures.
In the context of this compound, the aldehyde group provides a reactive site for further functionalization, enabling the synthesis of a library of derivatives with potentially interesting biological or material properties.
Substituted aryl halide-aldehyde scaffolds, such as this compound, are at the forefront of several research trajectories. In medicinal chemistry, these compounds serve as key intermediates in the synthesis of complex drug molecules. The aryl halide portion allows for the introduction of various substituents via cross-coupling reactions, while the aldehyde can be transformed into other functional groups or used to link the scaffold to other molecular entities.
In materials science, research is focused on synthesizing novel organic materials with tailored electronic and optical properties. The ability to modify both the biphenyl core and the aldehyde functionality allows for the systematic investigation of structure-property relationships. For example, derivatives of such scaffolds are being explored for their potential as sensors, organic semiconductors, and components of supramolecular assemblies. The synthesis of related compounds like 2-bromo-4-fluorobenzaldehyde (B1271550) is an important step in producing fluorinated drugs. google.comguidechem.com
The table below summarizes the key structural features of this compound and their significance in chemical research.
| Structural Feature | Significance in Organic Synthesis | Significance in Materials Science |
| Biphenyl Core | Provides a rigid and tunable scaffold for building complex molecules. | Forms the backbone of liquid crystals, conjugated polymers, and other functional materials. |
| Bromine Atom | A versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Can be used to introduce heavy atoms to influence photophysical properties (e.g., phosphorescence). |
| Fluorine Atom | Modulates electronic properties, enhances metabolic stability, and can act as a hydrogen bond acceptor. nih.govresearchgate.net | Influences packing in the solid state and can enhance the performance of organic electronic devices. |
| Aldehyde Group | A versatile functional group for a wide range of chemical transformations and derivatizations. | Can be used for post-synthetic modification of polymers and surfaces or as a reactive site in sensor design. |
The synthesis of such complex molecules often involves multi-step procedures. For instance, the formation of the biphenyl core can be achieved through a Suzuki-Miyaura coupling reaction between a suitably substituted arylboronic acid and an aryl halide. orgsyn.org The aldehyde functionality can be introduced at various stages of the synthesis, for example, through the formylation of a pre-existing biphenyl scaffold or by using a starting material that already contains the aldehyde group, such as 4-bromobenzaldehyde (B125591). orgsyn.org The synthesis of precursors like 2-bromo-4-fluorobenzaldehyde often involves the bromination of 4-fluorobenzaldehyde (B137897). google.com
The following table provides an overview of potential synthetic strategies for biphenyl compounds, which could be adapted for the synthesis of this compound.
| Reaction | Description | Key Reagents |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. orgsyn.org | Palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), an arylboronic acid, and an aryl halide. orgsyn.org |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide. | Palladium catalyst, an organostannane, and an organohalide. |
| Ullmann Reaction | A copper-catalyzed reaction of two aryl halides. | Copper catalyst, often at elevated temperatures. |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-13-7-11(15)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNAVCIAQOYXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 4 Fluoro 1,1 Biphenyl 4 Carbaldehyde and Analogues
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Formation
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds, providing a versatile platform for constructing the biphenyl core. acs.orgacs.orgbohrium.com These reactions are indispensable for creating complex molecules with precise control over functional groups. rsc.org
The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryls due to its mild reaction conditions, functional group tolerance, and the commercial availability of boronic acid reagents. nih.gov The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. yonedalabs.comyoutube.com
For the synthesis of 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, two primary Suzuki-Miyaura routes can be envisioned:
Coupling of (4-formylphenyl)boronic acid with 1,2-dibromo-4-fluorobenzene (B1585839). This route would require subsequent selective manipulation if the second bromine atom is not desired. A more direct approach involves 2-bromo-1-iodo-4-fluorobenzene to ensure selective coupling at the more reactive C-I bond.
Coupling of (2-bromo-4-fluorophenyl)boronic acid with 4-bromobenzaldehyde (B125591). This is often a preferred route as the precursors are readily accessible.
The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. ugr.esmdpi.com
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Pd(OAc)2 | Triphenylphosphine (B44618) | Na2CO3 | 1-Propanol/Water | Reflux | 96 | 4-Biphenylcarboxaldehyde orgsyn.org |
| Pd(PPh3)4 | - | K2CO3 | Toluene/Ethanol/Water | 80 | >95 | Fluorinated Biphenyls ugr.es |
| CataXCium A Pd G3 | - | K3PO4 | Dioxane/Water | 100 | 70-90 | Substituted Bromoanilines nih.gov |
This table presents typical conditions for Suzuki-Miyaura reactions for synthesizing related biphenyl compounds.
The Negishi coupling provides a powerful alternative for C-C bond formation, utilizing organozinc reagents, which are often more reactive than their organoboron counterparts. wikipedia.orgrsc.org This reaction couples an organic halide or triflate with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org The higher reactivity of organozinc reagents can be advantageous, particularly for less reactive aryl chlorides or for couplings at lower temperatures.
A plausible Negishi route for this compound would involve the reaction between 4-bromobenzaldehyde and a pre-formed (2-bromo-4-fluorophenyl)zinc halide. The organozinc reagent can be prepared from the corresponding aryl halide (e.g., 1,2-dibromo-4-fluorobenzene) via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl2.
The general mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. nih.gov Nickel-based catalysts, such as Ni(acac)2, have also been shown to be effective for these transformations, sometimes offering different reactivity and cost advantages over palladium. rsc.org The Negishi reaction is particularly valuable in the synthesis of complex molecules and natural products. wikipedia.org
Regioselective Functionalization Techniques in Substituted Biphenyl Synthesis
Achieving the specific substitution pattern of this compound requires precise control over the position of incoming functional groups (regioselectivity). While cross-coupling reactions build the core structure from pre-functionalized precursors, direct C-H functionalization on a simpler biphenyl scaffold represents a more atom-economical and advanced approach. researchgate.net
Directed C-H functionalization strategies employ a directing group on one of the aryl rings to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position. nih.gov However, recent advancements have enabled functionalization at more remote meta and para positions. escholarship.orgnih.gov For instance, a nitrile directing group has been used to achieve meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov Such a strategy could be adapted to install the bromo group at the 2'-position of a 4'-fluoro-4-cyanobiphenyl intermediate, which could then be converted to the target carbaldehyde. These methods often rely on complex catalytic systems, sometimes involving heterodimeric transition states (e.g., Pd-Ag), to achieve the desired selectivity. escholarship.orgnih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the efficiency of synthetic routes, especially in palladium-catalyzed cross-couplings. acs.orgresearchgate.net Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Catalyst and Ligand: The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)2 or used directly as a complex like Pd(PPh3)4. rsc.org The choice of ligand is critical; phosphine (B1218219) ligands such as triphenylphosphine (PPh3), or more specialized Buchwald and Fu ligands, stabilize the palladium center and modulate its reactivity and selectivity. rsc.org
Base: A base is required in the Suzuki-Miyaura coupling to activate the organoboron species for transmetalation. Inorganic bases like K2CO3, Na2CO3, and K3PO4 are common choices. nih.govyonedalabs.com The strength and solubility of the base can significantly impact reaction rates and yields.
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Mixtures of organic solvents (e.g., toluene, dioxane, THF) and water are frequently used in Suzuki couplings. orgsyn.org
Temperature and Reaction Mode: Temperature control is vital for balancing reaction rate with catalyst stability and side reactions. Advanced methods like continuous-flow chemistry offer precise control over temperature and mixing, leading to rapid optimization and enhanced reaction performance compared to traditional batch conditions. acs.orgbohrium.com
| Parameter | Influence on Reaction | Typical Examples |
| Palladium Source | Affects the generation of the active Pd(0) catalyst. | Pd(OAc)2, PdCl2, Pd(PPh3)4 rsc.org |
| Ligand | Modulates catalyst stability, activity, and selectivity. | PPh3, dppf, Xantphos, Buchwald ligands rsc.org |
| Base | Activates the organoboron reagent for transmetalation. | K2CO3, Na2CO3, K3PO4, Cs2CO3 orgsyn.org |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF, DMF, often with water acs.org |
| Temperature | Influences reaction kinetics and selectivity. | Room temperature to >100 °C nih.gov |
This table summarizes key reaction parameters and their roles in optimizing palladium-catalyzed cross-coupling reactions.
Precursor Synthesis and Directed Halogenation/Formylation Routes
The availability of appropriately functionalized precursors is essential for the success of cross-coupling strategies. The synthesis of key building blocks like (2-bromo-4-fluorophenyl)boronic acid or 4-bromobenzaldehyde is a critical first step.
Halogenated Precursors: The synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) can be achieved through the direct bromination of 4-fluorobenzaldehyde (B137897) in an acidic medium. google.com Similarly, 4-bromo-2-fluorobiphenyl (B126189) can be synthesized from 4-bromo-2-fluoroaniline (B1266173) via a Sandmeyer-type reaction followed by coupling with benzene. prepchem.com
Formylated Precursors: 4-Formylphenylboronic acid is a common and commercially available building block. Alternatively, the formyl group can be introduced onto a pre-existing biphenyl ring. Classic formylation methods include the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using POCl3 and DMF). A patent describes the formylation of biphenyl using a catalyst system of anhydrous aluminum chloride and cuprous chloride. google.com This approach could be applied to a 2'-bromo-4'-fluoro-[1,1'-biphenyl] intermediate to install the aldehyde functionality regioselectively at the 4-position, guided by the electronic properties of the existing substituents.
Exploration of Advanced Reactivity and Mechanistic Pathways of 2 Bromo 4 Fluoro 1,1 Biphenyl 4 Carbaldehyde
Chemical Transformations of the Carbaldehyde Moiety
The carbaldehyde group is a primary site for reactivity, susceptible to both reduction, oxidation, and nucleophilic attack at its electrophilic carbonyl carbon.
The aldehyde functional group can be readily transformed into its corresponding primary alcohol or carboxylic acid through standard oxidation and reduction protocols.
Reduction to Alcohol: The reduction of the carbaldehyde to (2'-bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol can be achieved using a variety of hydride-based reducing agents. Mild reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high chemoselectivity by leaving the aryl halides and the biphenyl (B1667301) core intact. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to 2'-bromo-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups in the molecule.
Table 1: Reagents for Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for C-C and C-heteroatom bond formation, converting the sp² hybridized carbonyl carbon to a tetrahedral sp³ center.
Strong, irreversible nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form a secondary alcohol upon acidic workup. For instance, reaction with methylmagnesium bromide would yield 1-(2'-bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanol. Weaker nucleophiles, such as cyanide (CN⁻) or amines (R-NH₂), can also add to the carbonyl, often in a reversible manner. The addition of cyanide, for example, produces a cyanohydrin, while primary amines form imines after a subsequent dehydration step. These derivatization reactions are crucial for extending the molecular framework and introducing new functionalities.
Table 2: Examples of Nucleophilic Addition Products
| Nucleophile | Intermediate Product | Final Product (after workup/dehydration) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Alkoxide | 1-(2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanol |
| Sodium Cyanide (NaCN) | Alkoxide | 2-(2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)-2-hydroxyacetonitrile |
Reactivity at the Halogen Substituents (Bromine and Fluorine)
The two halogen atoms on the biphenyl core offer opportunities for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The carbon-bromine bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2'-position. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl >> F, making the C-Br bond significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-F bond.
Common cross-coupling reactions that can be employed include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, yielding a terphenyl or related structure.
Stille Coupling: Utilizes organostannanes as the coupling partner.
Sonogashira Coupling: Involves the coupling of a terminal alkyne, providing a route to biphenyl-substituted alkynes.
Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine.
These reactions provide a powerful toolkit for elaborating the molecular structure by introducing a wide array of substituents at the bromine-bearing ring.
Table 3: Potential Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Resulting Functional Group |
|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Terphenyl system |
| Sonogashira | Phenylacetylene | Biphenyl-alkyne conjugate |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the fluorine atom. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2'-bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, the aldehyde group is electron-withdrawing, but its influence on the fluorine atom is transmitted through the biphenyl system and is therefore attenuated.
Consequently, SNAr at the C-F bond is expected to require more forcing conditions (e.g., a strong nucleophile like sodium methoxide (B1231860) and elevated temperatures) compared to systems with more direct activation. While the C-F bond is inherently strong, fluorine's high electronegativity makes it a good leaving group in SNAr reactions once the addition of the nucleophile has occurred to form the resonance-stabilized Meisenheimer complex intermediate.
Intramolecular Rearrangements and Cyclization Reactions Utilizing the Biphenyl Core
The specific arrangement of functional groups in this compound and its derivatives can facilitate intramolecular reactions to form fused ring systems. The biphenyl core provides a flexible scaffold that can adopt conformations suitable for cyclization.
For instance, a synthetic sequence could involve a cross-coupling reaction at the 2'-bromo position to introduce a nucleophilic group. If the 4-carbaldehyde is simultaneously or subsequently converted into an electrophilic center (or vice versa), an intramolecular cyclization can be triggered. An example would be the introduction of a methyl group at the bromine position via Suzuki coupling, followed by oxidation of both the newly introduced methyl group and the existing aldehyde to carboxylic acids. The resulting dicarboxylic acid could then potentially undergo intramolecular Friedel-Crafts acylation or a similar reaction to form a fluorenone derivative.
Another potential pathway could be an intramolecular Cannizzaro reaction if a second aldehyde group were introduced at the 2'-position. While not directly applicable to the starting material, this illustrates how modifications can set the stage for complex intramolecular transformations leading to polycyclic aromatic structures.
Mechanistic Investigations of Key Transformations and Side Reactions
A thorough understanding of the reaction mechanisms for key transformations involving this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts. The primary reactive sites of this molecule are the carbon-bromine bond, susceptible to palladium-catalyzed cross-coupling reactions, and the aldehyde functional group, which can undergo nucleophilic addition. Mechanistic studies, often supported by computational analysis, provide insights into the intricate pathways of these transformations.
The Suzuki-Miyaura cross-coupling reaction is a principal transformation for derivatives like this compound, enabling the formation of a new carbon-carbon bond at the 2'-position. The generally accepted catalytic cycle for this reaction, which is applicable here, involves a series of steps centered around a palladium catalyst. libretexts.orgwildlife-biodiversity.comnih.gov
The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. In this step, the palladium center inserts itself into the carbon-bromine bond, leading to the formation of a Pd(II) species. nih.govnobelprize.org The reactivity in this step is influenced by the electronic nature of the aryl halide; electron-withdrawing groups can facilitate this process. yonedalabs.com
The final step is reductive elimination , where the two organic ligands on the palladium center couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov
During these key transformations, several side reactions can occur, leading to a reduction in the yield of the desired product. One of the most common side reactions is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can happen if a hydride species is present in the reaction mixture, which can be transferred to the palladium complex, followed by reductive elimination of the arene. yonedalabs.com
Another potential side reaction is protodeborylation of the boronic acid coupling partner, especially under basic conditions. This involves the cleavage of the carbon-boron bond, rendering the organoboron reagent inactive for the desired cross-coupling. yonedalabs.com
Homocoupling of the organoboron reagent can also be observed, leading to the formation of a symmetrical biaryl derived from the boronic acid. This is often more prevalent at higher temperatures or with certain catalyst systems.
The presence of the aldehyde group in this compound introduces the possibility of nucleophilic addition reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles present in the reaction mixture. libretexts.orgmasterorganicchemistry.com Under the basic conditions of a Suzuki-Miyaura coupling, for instance, a hydroxide (B78521) ion could potentially add to the aldehyde, though this is generally a reversible process. The aldehyde functionality can also influence the catalytic activity in cross-coupling reactions, potentially by coordinating to the metal center. chemrxiv.org
Computational studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, provide insights into the electronic properties and reactivity. nih.gov The distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards different reagents. nih.gov For this compound, the aldehyde carbon would be a significant electrophilic site.
To illustrate the impact of reaction conditions on the outcome of a key transformation like the Suzuki-Miyaura coupling, the following data table presents hypothetical yet plausible research findings based on general knowledge of such reactions involving fluorinated aryl bromides. mdpi.comugr.es
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 92 | 5 |
| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 88 | 8 |
| 3 | Pd(PPh3)4 | None | Na2CO3 | DMF/H2O | 90 | 75 | 15 |
| 4 | Pd(OAc)2 | None | K2CO3 | Ethanol | 80 | 65 | 20 |
The data in Table 1 illustrates that the choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the cross-coupling reaction and the extent of side reactions like dehalogenation. More electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos and XPhos, often lead to higher yields of the desired product and suppress side reactions.
Further mechanistic investigations could involve kinetic studies to determine the rate-limiting step and the effect of substituent changes on the reaction rate. Isotopic labeling studies could also be employed to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. Computational modeling using Density Functional Theory (DFT) can be a powerful tool to calculate the energy profiles of different mechanistic pathways, helping to understand the stability of intermediates and transition states. mdpi.com
Sophisticated Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluoro 1,1 Biphenyl 4 Carbaldehyde Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the number and type of unique nuclei.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.9-10.1 ppm. The aromatic protons would appear between 7.0 and 8.0 ppm, with their splitting patterns (doublets, triplets, doublet of doublets) and coupling constants revealing their substitution pattern on the two phenyl rings.
¹³C NMR: The carbon NMR spectrum would display signals for every unique carbon atom in the molecule. Key signals would include the aldehyde carbonyl carbon (around 190 ppm), quaternary carbons (C-Br, C-F, and the carbons of the biphenyl (B1667301) linkage), and the protonated aromatic carbons.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom, and the coupling observed between ¹⁹F and adjacent ¹H and ¹³C nuclei would provide crucial information about the substitution pattern on the fluorinated ring.
Hypothetical ¹H and ¹³C NMR Data Table
This table is for illustrative purposes only and does not represent actual experimental data.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |
| CHO | 191.5 | 10.05 | s | - |
| 1 | 145.2 | - | - | - |
| 2, 6 | 130.1 | 7.95 | d | 8.2 |
| 3, 5 | 129.8 | 7.80 | d | 8.2 |
| 4 | 135.8 | - | - | - |
| 1' | 139.0 | - | - | - |
| 2' | 122.5 | - | - | - |
| 3' | 131.0 | 7.65 | dd | 8.5, 2.5 |
| 4' | 162.0 (d, ¹JCF=250) | - | - | - |
| 5' | 117.5 (d, ²JCF=21) | 7.20 | td | 8.5, 2.5 |
| 6' | 115.0 (d, ²JCF=22) | 7.40 | dd | 8.5, 3.0 |
2D NMR experiments are essential for assembling the molecular fragments identified in 1D spectra into a complete structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds), allowing for the tracing of proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of protonated carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is critical for connecting molecular fragments, for instance, by showing a correlation from the aldehyde proton to the carbons of its attached phenyl ring, and by establishing the connectivity between the two phenyl rings across the biphenyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of their bonding connectivity. For this biphenyl compound, NOESY could provide insights into the preferred rotational conformation (dihedral angle) between the two aromatic rings by showing through-space correlations between protons on opposite rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (C₁₃H₈BrFO), HRMS would confirm the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible, resulting in two major peaks (M and M+2) of nearly equal intensity, definitively confirming the presence of a single bromine atom.
Hypothetical HRMS Data
This table is for illustrative purposes only and does not represent actual experimental data.
| Ion Formula | Calculated m/z | Measured m/z | Difference (ppm) |
| [C₁₃H₈⁷⁹BrFO+H]⁺ | 292.9812 | 292.9815 | +1.0 |
| [C₁₃H₈⁸¹BrFO+H]⁺ | 294.9791 | 294.9793 | +0.7 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found around 1700-1710 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic rings and the aldehyde, C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹), and C-F and C-Br stretching vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching vibrations are often strong in Raman spectra. The technique is valuable for studying molecular symmetry and conformation.
Hypothetical Vibrational Spectroscopy Data
This table is for illustrative purposes only and does not represent actual experimental data.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3080 | Aromatic C-H Stretch | IR, Raman |
| ~2850, ~2750 | Aldehyde C-H Stretch | IR |
| ~1705 | Aldehyde C=O Stretch | IR (Strong) |
| ~1600 | Aromatic C=C Stretch | IR, Raman (Strong) |
| ~1250 | C-F Stretch | IR |
| ~650 | C-Br Stretch | IR |
Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Fluoro 1,1 Biphenyl 4 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. jcsp.org.pk By approximating the exchange-correlation energy, DFT methods, such as the widely used B3LYP functional, can accurately predict molecular geometries, electronic properties, and vibrational frequencies, providing a foundational understanding of a molecule's behavior. jcsp.org.pkrsc.org
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. jcsp.org.pk For biphenyl (B1667301) derivatives, a critical conformational parameter is the dihedral angle between the two phenyl rings. This angle is dictated by the balance between electronic conjugation, which favors a planar structure, and steric hindrance from substituents, which favors a twisted conformation. iucr.orgresearchgate.net
In 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, the presence of a bromine atom at the ortho (2') position is expected to create significant steric repulsion with the adjacent phenyl ring, forcing the molecule into a non-planar or twisted conformation. researchgate.netresearchgate.net DFT calculations would precisely determine this dihedral angle, along with all bond lengths and angles.
Illustrative Data Table: Predicted Geometrical Parameters This table presents typical or expected values for the geometry of this compound based on DFT calculations of similar structures. Actual values would require specific computation.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~ 1.90 Å |
| C-F | ~ 1.35 Å |
| C=O (aldehyde) | ~ 1.21 Å |
| C-C (inter-ring) | ~ 1.49 Å |
| Angles (°) | |
| C-C-Br | ~ 120° |
| C-C-F | ~ 119° |
| O=C-H | ~ 121° |
| Dihedral Angle (°) | |
| Phenyl-Phenyl Twist | 50° - 70° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comschrodinger.com
For this compound, the HOMO is expected to be distributed across the π-electron system of the biphenyl rings. The LUMO is likely to be localized on the phenyl ring bearing the electron-withdrawing carbaldehyde group. The HOMO-LUMO gap can be used to calculate various reactivity descriptors. youtube.comyoutube.com
Interactive Data Table: Illustrative Frontier Orbital Energies and Reactivity Descriptors The following are representative values for a molecule of this type, calculated from HOMO and LUMO energies. Specific calculations are needed for precise data.
| Parameter | Definition | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 eV |
| Ionization Potential (I) | -E(HOMO) | 6.5 eV |
| Electron Affinity (A) | -E(LUMO) | 2.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.25 eV |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. wolfram.commdpi.com It is an invaluable tool for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. walisongo.ac.id
In the MEP map of this compound, the most negative potential would be concentrated around the highly electronegative oxygen atom of the carbaldehyde group. The fluorine atom would also create a localized negative region. walisongo.ac.id A region of positive electrostatic potential, known as a "sigma-hole," is expected on the bromine atom along the axis of the C-Br bond. This positive region allows the bromine to act as an electrophile in certain non-covalent interactions. acs.orgnih.gov The hydrogen atoms of the aromatic rings and the aldehyde group would exhibit positive potential.
Intermolecular Interaction Analysis
The arrangement of molecules in a crystal is governed by a complex network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of solid-state materials.
For a crystal of this compound, the Hirshfeld analysis would likely reveal a variety of interactions. Given the elements present, the most significant contacts would be H···H, C···H/H···C, and O···H/H···O. Contacts involving the halogen atoms, such as Br···H/H···Br and F···H/H···F, would also be prominent. iucr.org
Interactive Data Table: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Analysis This table shows a hypothetical breakdown of intermolecular contacts for the title compound, based on analyses of similar organic molecules.
| Contact Type | Description | Illustrative Contribution (%) |
| H···H | Interactions between hydrogen atoms | 35 - 45% |
| C···H / H···C | Interactions between carbon and hydrogen atoms | 25 - 35% |
| O···H / H···O | Hydrogen bonds involving the carbonyl oxygen | 10 - 18% |
| Br···H / H···Br | Contacts involving the bromine atom | 5 - 10% |
| F···H / H···F | Contacts involving the fluorine atom | 3 - 8% |
| Other | (e.g., C···C, Br···O) | 2 - 5% |
Within the framework of Hirshfeld analysis, specific interactions like hydrogen and halogen bonds can be identified and quantified. These are often visualized as distinct red spots on a surface mapped with the d_norm property, indicating contacts that are shorter than the sum of the van der Waals radii.
Hydrogen Bonding : The carbaldehyde oxygen is a strong hydrogen bond acceptor, and weak C-H···O interactions are expected to be a significant feature of the crystal packing. uoa.gr The fluorine atom can also act as a weak hydrogen bond acceptor, potentially forming C-H···F bonds. uoa.gr
Halogen Bonding : As indicated by the likely presence of a sigma-hole in the MEP analysis, the bromine atom can act as a halogen bond donor. nih.gov This electrophilic region on the bromine can form attractive interactions with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen (C-Br···O). acs.orgacs.org These directional halogen bonds can play a crucial role in dictating the supramolecular architecture of the crystal. acs.orgresearchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
The synthesis of complex biaryl compounds such as this compound is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate mechanisms of such reactions at a molecular level. By modeling the reaction pathway, researchers can identify transition states, intermediates, and determine the rate-determining steps, providing crucial insights for reaction optimization and catalyst design.
A typical computational study to elucidate the formation mechanism of this compound via a Suzuki-Miyaura coupling of (4-formylphenyl)boronic acid with 1-bromo-2-bromo-4-fluorobenzene would involve mapping the potential energy surface for the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This initial step involves the addition of the aryl halide (1-bromo-2-bromo-4-fluorobenzene) to the palladium(0) catalyst. Transition state analysis would focus on the energy barrier required for the cleavage of the carbon-bromine bond and the formation of a new palladium-carbon bond.
Transmetalation: In this step, the aryl group from the organoboron reagent ((4-formylphenyl)boronic acid) is transferred to the palladium center, displacing the halide. This is often the rate-determining step, and computational analysis is critical to understanding the role of the base and solvent in facilitating this transfer. DFT calculations can model the structure of the transition state and determine its associated activation energy.
Reductive Elimination: The final step involves the formation of the C-C bond between the two aryl groups, yielding the desired biphenyl product and regenerating the palladium(0) catalyst. Computational modeling helps to determine the energetics of this step, confirming the feasibility of the catalytic cycle.
By calculating the Gibbs free energy for each intermediate and transition state, an energy profile for the entire reaction can be constructed. This allows for a quantitative understanding of the reaction kinetics and thermodynamics.
Below is a hypothetical data table representing the calculated activation energies for the key transition states in the Suzuki-Miyaura coupling reaction to form the target molecule, as would be determined by DFT calculations.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | TSOA | 15.2 |
| Transmetalation | TSTM | 21.5 |
| Reductive Elimination | TSRE | 12.8 |
This is a hypothetical table generated for illustrative purposes.
These computational findings would highlight that transmetalation is the most energetically demanding step, suggesting that modifications to the ligand, base, or solvent system could be targeted to improve reaction efficiency.
Prediction of Spectroscopic Properties from First Principles (NMR Chemical Shifts, Vibrational Frequencies)
First principles, or ab initio and DFT calculations, are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for structural confirmation, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods is a standard procedure. The process typically involves:
Geometry optimization of the molecule's ground state structure using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311G*).
Calculation of the magnetic shielding tensors for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) approach.
Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shifts.
For fluorinated aromatic compounds, computational methods have proven particularly useful in assigning ¹⁹F chemical shifts, which can be challenging to interpret experimentally, especially when multiple fluorine atoms are present. Scaling factors may be applied to the computed values to improve the correlation with experimental data, with mean absolute deviations often falling within a few ppm.
A hypothetical comparison of predicted versus experimental NMR chemical shifts is presented below.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (Aldehyde) | 9.98 | 10.01 |
| ¹³C (Carbonyl) | 191.5 | 192.3 |
| ¹⁹F | -110.2 | -111.5 |
This is a hypothetical table generated for illustrative purposes.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The resulting harmonic vibrational frequencies correspond to the fundamental vibrational modes of the molecule.
These calculations provide not only the frequency of each vibrational mode but also its IR intensity and Raman activity, allowing for the simulation of the entire spectrum. This simulated spectrum can be compared directly with experimental FT-IR and FT-Raman spectra, aiding in the assignment of observed absorption bands to specific molecular motions, such as C-H stretches, C=O stretch of the aldehyde group, and vibrations of the biphenyl backbone. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical method, which often leads to excellent agreement with experimental results.
The table below shows a selection of predicted vibrational frequencies for key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| Aldehyde C-H Stretch | 2850 | Medium |
| Carbonyl C=O Stretch | 1705 | Strong |
| Aromatic C=C Stretch | 1600 | Strong |
| C-F Stretch | 1250 | Strong |
| C-Br Stretch | 680 | Medium |
This is a hypothetical table generated for illustrative purposes.
Applications of 2 Bromo 4 Fluoro 1,1 Biphenyl 4 Carbaldehyde in Advanced Materials Science and Organic Synthesis
Precursor for Novel Organic Materials Development
The inherent structural and electronic properties of 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde make it an exceptionally valuable precursor for a range of novel organic materials. The biphenyl (B1667301) framework provides a rigid, π-conjugated system that is fundamental to the performance of many organic electronic and photonic materials. The presence of fluorine and bromine atoms allows for the fine-tuning of molecular properties such as energy levels (HOMO/LUMO), solubility, and solid-state packing, which are critical for device performance. nih.gov The aldehyde functional group acts as a versatile synthetic handle for elaboration into more complex structures.
Synthesis of Liquid Crystalline Materials
Fluorinated biphenyl derivatives are cornerstone components in the formulation of modern liquid crystal displays (LCDs) due to their chemical stability and unique dielectric properties. nih.govbeilstein-journals.org The this compound scaffold is an ideal starting point for creating liquid crystalline molecules. The carbaldehyde group can readily undergo condensation reactions with various amines to form azomethine (Schiff base) linkages, which are common connecting groups in liquid crystal structures.
This reaction allows for the extension of the rigid molecular core and the introduction of terminal groups that promote the formation of mesophases. For instance, reacting the aldehyde with an aniline (B41778) derivative bearing a long alkyl or alkoxy chain can lead to the formation of calamitic (rod-like) liquid crystals. The resulting molecules, such as analogs of (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, exhibit specific thermal ranges where they maintain orientational order while being fluid, a key characteristic of liquid crystals. mdpi.com The fluorine substituent on the biphenyl core is particularly influential in tuning the dielectric anisotropy of the final material, a critical parameter for display applications.
Table 1: Potential Liquid Crystal Synthesis via Condensation Reaction This table is illustrative of the synthetic potential of the title compound.
| Reactant A | Reactant B | Resulting Linkage | Potential Material Class |
|---|
Development of Organic Semiconductors and Optoelectronic Devices
The π-conjugated biphenyl system is a fundamental structural motif in many organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net this compound serves as a precursor for more complex conjugated molecules where the biphenyl unit acts as the charge-transporting core. rsc.org
The synthetic utility of this compound is twofold:
Modification of the Aldehyde: The aldehyde group can be converted through reactions like Wittig or Horner-Wadsworth-Emmons to introduce vinyl linkages, thereby extending the π-conjugation. This is a common strategy for red-shifting the absorption and emission spectra of organic materials.
Cross-Coupling Reactions: The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of other aromatic or electron-donating/withdrawing groups.
These modifications allow chemists to systematically engineer the electronic properties of the resulting semiconductor materials. The fluorine atom also plays a crucial role by modulating the energy levels of the molecular orbitals, which can improve charge injection and transport efficiency in electronic devices. nih.gov
Integration into Dye-Sensitized Solar Cell (DSSC) Sensitizers
Organic dyes used as sensitizers in DSSCs are typically designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation. nih.govmdpi.com The this compound molecule is a well-suited precursor for the π-bridge and acceptor portions of such dyes.
The fluorinated biphenyl moiety can function as a rigid and electronically tunable π-bridge, connecting a donor group to an acceptor/anchoring group. nih.gov The carbaldehyde is not typically a strong enough acceptor or anchoring group for effective electron injection into the semiconductor (e.g., TiO2) of a DSSC. mdpi.com However, it is an excellent intermediate that can be readily converted into a more suitable group, such as a cyanoacrylic acid unit, via a Knoevenagel condensation reaction with cyanoacetic acid. This conversion is a standard final step in the synthesis of many high-performance organic DSSC dyes. Studies on related dyes have shown that the inclusion of fluorine atoms on the π-bridge can enhance solar cell efficiency. researchgate.net
Table 2: Functional Role in DSSC Dye Synthesis
| Molecular Component | Role in D-π-A Dye | Transformation Required |
|---|---|---|
| 2'-Bromo-4'-fluoro-[1,1'-biphenyl] | π-Bridge | Attachment of Donor Group (via Suzuki coupling at Br) |
Role in the Design and Synthesis of Advanced Ligands for Catalysis
The biphenyl scaffold is the backbone of many privileged ligands in asymmetric catalysis, most notably axially chiral phosphine (B1218219) ligands like BINAP. These ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
While this compound is not a ligand itself, its functional groups make it a strategic starting material for ligand synthesis. The aldehyde can be reduced to a primary alcohol (-CH₂OH), which can then be converted to a chloromethyl or bromomethyl group. This electrophilic site can be reacted with phosphides to install the phosphine moieties essential for coordination to a metal center. nih.gov Furthermore, the existing bromo- and fluoro-substituents can sterically and electronically influence the catalytic pocket of the final metal-ligand complex, potentially leading to improved selectivity and activity in catalytic reactions. The bromine atom also offers a site for further functionalization through cross-coupling to create more complex or multi-dentate ligand systems.
Utilization as a Key Scaffold for the Construction of Complex Polyaromatic and Heterocyclic Systems
The construction of complex polyaromatic hydrocarbons (PAHs) and heterocyclic ring systems is a central theme in organic synthesis, driven by their applications in materials science, medicinal chemistry, and agrochemicals. The aldehyde and bromo- functionalities of this compound provide dual points of reactivity for building such systems.
The aldehyde group is a classic electrophile for participating in condensation reactions to form a wide variety of heterocycles. For example, it can react with:
Hydrazines to form hydrazones, which can be cyclized to form pyridazine (B1198779) or phthalazine (B143731) derivatives.
o-Phenylenediamines to generate benzimidazole (B57391) rings (via oxidative cyclization).
β-Ketoesters or malonates in multicomponent reactions to build highly substituted pyridine (B92270) or dihydropyridine (B1217469) rings.
Following the formation of a heterocyclic core, the bromine atom on the biphenyl scaffold can be utilized in intramolecular palladium-catalyzed reactions (e.g., a Suzuki or Heck reaction) to form an additional ring, leading to the rapid construction of complex, fused polyaromatic and heterocyclic architectures.
Contributions to Innovative Synthetic Routes for Specialty Chemicals and Functional Molecules
The true value of this compound lies in its status as a versatile intermediate that enables access to a wide range of high-value specialty chemicals and functional molecules. Its synthesis is typically achieved through modern cross-coupling methods, such as the Suzuki reaction between a (4-formylphenyl)boronic acid and a 1,2-dibromo-4-fluorobenzene (B1585839) derivative, or similar combinations. nih.govresearchgate.net
As a readily available building block, it streamlines the synthesis of target molecules that would otherwise require longer, less efficient routes. For example, in pharmaceutical synthesis, related fluorinated and brominated aromatic compounds serve as key intermediates for active pharmaceutical ingredients (APIs). 2-Bromo-4-fluoroaniline, a related structure, is a building block for various drugs. nbinno.com The title compound's structure could similarly be incorporated into new drug candidates. Its multifunctionality allows for sequential and orthogonal chemical modifications, giving synthetic chemists precise control over the final molecular structure.
Q & A
Q. What are the recommended synthetic routes for 2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated arylboronic acids and aryl halides, catalyzed by palladium (e.g., Pd(PPh₃)₄). For example:
- Step 1: Bromination of 4-fluorophenylboronic acid to introduce the bromo substituent.
- Step 2: Coupling with 4-carbaldehyde-substituted aryl halide under inert atmosphere (N₂/Ar) .
- Key Variables :
- Temperature : Optimal coupling occurs at 80–100°C. Higher temperatures risk aldehyde oxidation.
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Catalyst Loading : 2–5 mol% Pd catalyst ensures balance between cost and efficiency.
Yields range from 60–85%, with impurities often arising from incomplete dehalogenation or homo-coupling side reactions .
Q. How can researchers characterize the electronic effects of bromo and fluoro substituents on the biphenyl core?
Methodological Answer:
- Spectroscopic Analysis :
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm. Electron-withdrawing fluoro groups deshield adjacent carbons (δ shifts by +3–5 ppm) .
- ¹⁹F NMR : Fluorine chemical shifts (δ -110 to -120 ppm) indicate para-substitution effects .
- Computational Studies :
- DFT calculations (e.g., B3LYP/6-31G*) model substituent effects on HOMO-LUMO gaps. Bromo lowers LUMO energy (enhancing electrophilicity), while fluoro increases polarization .
Q. What are the stability considerations for handling this compound in aqueous vs. anhydrous conditions?
Methodological Answer:
- Hydrolysis Risk : The aldehyde group is prone to hydration in aqueous media, forming geminal diols. Use anhydrous solvents (e.g., dry DCM) for long-term storage .
- Light Sensitivity : Halogenated biphenyls degrade under UV light. Store in amber vials at 2–8°C .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acid .
Advanced Research Questions
Q. How do structural analogs with varying halogen patterns compare in binding affinity to cytochrome P450 enzymes?
Methodological Answer: A SAR study comparing substituent effects revealed:
| Compound | Substituents | IC₅₀ (μM) | Binding Mode |
|---|---|---|---|
| 2'-Br-4'-F-Biphenyl-4-CHO | Br (ortho), F (para) | 0.45 | Competitive inhibition |
| 3'-Cl-4'-F-Biphenyl-4-CHO | Cl (meta), F (para) | 1.20 | Non-competitive inhibition |
| 2'-F-4'-NO₂-Biphenyl-4-CHO | F (ortho), NO₂ (para) | 0.12 | Irreversible binding |
Key Insight : Bromo’s larger van der Waals radius enhances hydrophobic interactions in enzyme pockets, while fluoro’s electronegativity stabilizes H-bonds. Ortho-substitution sterically restricts rotation, improving target selectivity .
Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: Contradictions arise from solvent polarity and leaving group effects:
- Polar Solvents (DMSO) : NAS proceeds via Meisenheimer complex formation, favoring para-F substitution (log k = -2.1).
- Non-Polar Solvents (Toluene) : Radical pathways dominate, leading to bromo displacement (log k = -3.4) .
Resolution : Use kinetic isotope effects (KIE) and Hammett plots to distinguish mechanisms. For example, ρ = +2.5 indicates a charge-deficient transition state in polar media .
Q. How can computational modeling optimize this compound’s use in photoactive materials?
Methodological Answer:
- TD-DFT Calculations : Predict UV-Vis absorption spectra (λ_max ≈ 320 nm) based on π→π* transitions. Bromo extends conjugation, redshift λ_max by 15–20 nm .
- Charge Transport Properties : Marcus theory evaluates hole/electron mobility (μ_h = 0.12 cm²/V·s) using reorganization energy (λ = 0.35 eV) from molecular dynamics .
Q. What analytical techniques validate its role as a synthetic intermediate in chiral ligand synthesis?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry of Schiff base ligands formed via aldehyde-amine condensation (e.g., C=O bond length = 1.23 Å) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA, heptane/EtOH 90:10). Retention times correlate with ligand helicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
